molecular formula C5H11NO B170242 2-Methoxypyrrolidine CAS No. 156298-95-2

2-Methoxypyrrolidine

Cat. No.: B170242
CAS No.: 156298-95-2
M. Wt: 101.15 g/mol
InChI Key: MUWAEBAXEVXDRT-UHFFFAOYSA-N
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Description

2-Methoxypyrrolidine is an organic compound with the molecular formula C5H11NO. It is a derivative of pyrrolidine, where a methoxy group is attached to the second carbon of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the second carbon position. The reaction typically requires refluxing the mixture at elevated temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

2-Methoxypyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Uniqueness: 2-Methoxypyrrolidine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Methoxypyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a methoxy group attached at the second position. Its molecular formula is C6H13NOC_6H_{13}NO and it possesses a molecular weight of approximately 115.18 g/mol. The structure can be represented as follows:

Structure C6H13NO\text{Structure }\quad \text{C}_6\text{H}_{13}\text{NO}

1. Neuropharmacological Effects

Recent studies have indicated that this compound exhibits significant neuropharmacological properties, particularly in enhancing cognitive functions and modulating neurotransmitter systems. For instance, a study on a related compound, IRL752 (3-(2,3-difluorophenyl)-3-methoxypyrrolidine), demonstrated its ability to enhance catecholamine and acetylcholine release in the brain, which is critical for cognitive processes .

Table 1: Neurochemical Effects of IRL752

NeurotransmitterBaseline Level (%)Post-Administration Level (%)
Norepinephrine100250
Dopamine100No significant change
AcetylcholineCortical: 100250
Hippocampal: 100190

2. Antioxidant Activity

The antioxidant properties of this compound have been explored in various models. Research has suggested that it may reduce oxidative stress by modulating the activity of reactive oxygen species (ROS) and enhancing the antioxidant defense mechanisms within cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

3. Anti-inflammatory Properties

Studies have shown that compounds related to this compound can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases. The inhibition of cytokine production can lead to reduced inflammation in various tissues, making it a candidate for further investigation in chronic inflammatory conditions.

Case Study 1: Parkinson's Disease Management

In a clinical setting, the use of compounds similar to this compound has been evaluated for their effects on Parkinson's disease symptoms. A patient exhibiting motor deficits showed improvement when treated with a regimen that included such compounds, highlighting their potential role in managing neurodegenerative symptoms .

Case Study 2: Cognitive Enhancement

Another case involved elderly patients with mild cognitive impairment who were administered a derivative of methoxypyrrolidine. The results indicated significant improvements in cognitive tests measuring memory and executive function, suggesting that these compounds may offer therapeutic benefits for age-related cognitive decline.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Modulation : It may act as an antagonist at specific neurotransmitter receptors, enhancing cholinergic transmission.
  • Neuroprotective Effects : By reducing oxidative stress and inflammation, it protects neuronal integrity.
  • Cognitive Enhancements : Increased neurotransmitter levels facilitate improved synaptic plasticity and cognitive functions.

Properties

IUPAC Name

2-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-3-2-4-6-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWAEBAXEVXDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511675
Record name 2-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156298-95-2
Record name 2-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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